
Phylloporphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phylloporphyrin is a type of porphyrin, a class of organic compounds that are characterized by their large, aromatic macrocycle structure. Porphyrins are known for their vibrant colors and are crucial in various biological processes, such as oxygen transport and photosynthesis. This compound, in particular, is a chlorophyll derivative and plays a significant role in the photosynthetic process of plants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phylloporphyrin typically involves the cyclization of pyrrole derivatives. One common method includes heating urea, phthalic anhydride, and a copper salt (such as copper chloride, copper carbonate, or copper sulfate) in the presence of a molybdenum catalyst like ammonium molybdate or molybdenum trioxide . This reaction forms the porphyrin macrocycle, which can then be further modified to produce this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods to those described above. The process is optimized for yield and purity, with careful control of reaction conditions to ensure the consistent production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
Phylloporphyrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation states, which are useful in various chemical applications.
Reduction: Reduction reactions can modify the electronic properties of this compound, making it useful in different contexts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce various oxidized forms of this compound, while substitution reactions can yield a wide range of functionalized derivatives.
Aplicaciones Científicas De Investigación
Phylloporphyrin has numerous applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its ability to stabilize different oxidation states.
Biology: Plays a crucial role in the study of photosynthesis and other biological processes involving chlorophyll derivatives.
Medicine: Investigated for its potential use in photodynamic therapy, where it can be used to target and destroy cancer cells.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
Phylloporphyrin exerts its effects through its ability to absorb light and transfer energy. In photosynthesis, this compound absorbs light energy and transfers it to the reaction center of the chlorophyll molecule, facilitating the conversion of light energy into chemical energy. This process involves various molecular targets and pathways, including the electron transport chain and the formation of ATP.
Comparación Con Compuestos Similares
Phylloporphyrin is similar to other porphyrins, such as protoporphyrin and uroporphyrin. it is unique in its specific role in photosynthesis and its structural properties. Other similar compounds include:
Protoporphyrin: Involved in heme synthesis and oxygen transport.
Uroporphyrin: Found in various biological systems and involved in different metabolic pathways.
Chlorophyll: The primary pigment in photosynthesis, closely related to this compound in structure and function.
This compound’s unique properties and applications make it a valuable compound in various fields of scientific research and industry.
Propiedades
Número CAS |
13939-70-3 |
|---|---|
Fórmula molecular |
C32H36N4O2 |
Peso molecular |
508.7 g/mol |
Nombre IUPAC |
3-(8,13-diethyl-3,7,12,17,20-pentamethyl-22,23-dihydroporphyrin-2-yl)propanoic acid |
InChI |
InChI=1S/C32H36N4O2/c1-8-21-18(5)27-15-30-22(9-2)17(4)26(34-30)14-28-19(6)23(10-11-31(37)38)32(36-28)20(7)25-12-16(3)24(33-25)13-29(21)35-27/h12-15,34-35H,8-11H2,1-7H3,(H,37,38) |
Clave InChI |
CZDYTYJSBCQSRP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C(=C5C=C(C(=N5)C=C1N2)C)C)CCC(=O)O)C)C)CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-2,3-diphenylbenzoyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13736289.png)
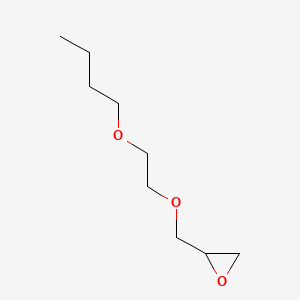
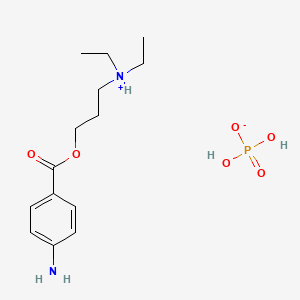
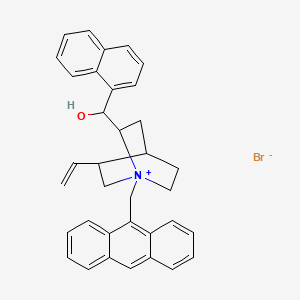
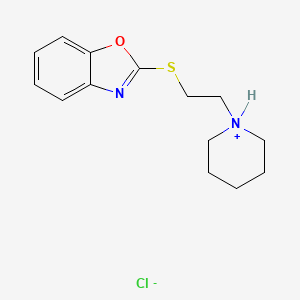
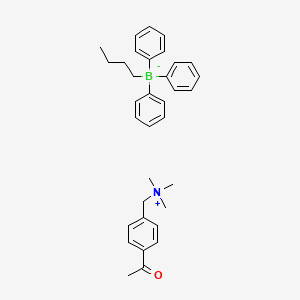
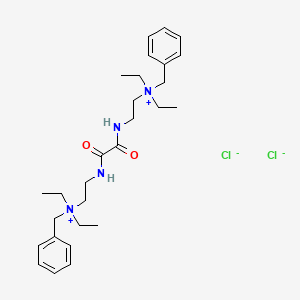
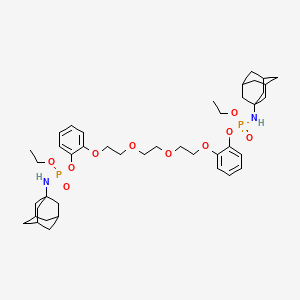
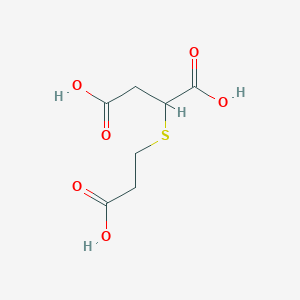

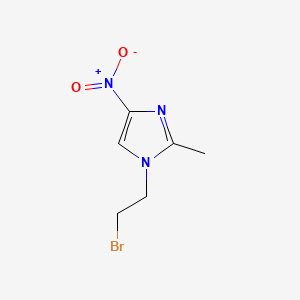
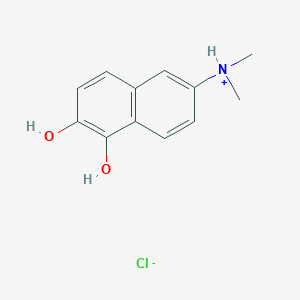

![5-[[4-[2-chloroethyl(ethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide](/img/structure/B13736368.png)
